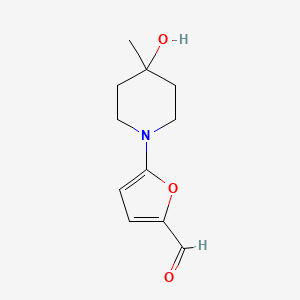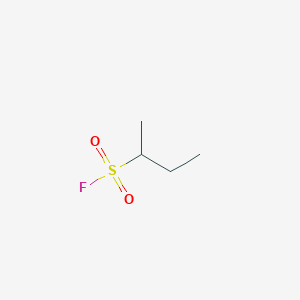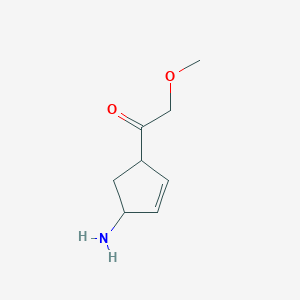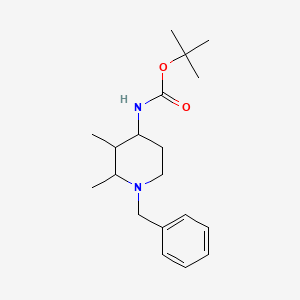
6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H13NO2 It is a derivative of tetrahydroquinoline, a structure commonly found in various natural products and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reduction of 6-Methylquinoline hydrochloride with nascent hydrogen, followed by neutralization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester: This compound is a methyl ester derivative and shares similar structural features.
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound lacks the carboxylic acid group but retains the tetrahydroquinoline core.
Uniqueness
6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-3,6,8,12H,4-5H2,1H3,(H,13,14) |
Clé InChI |
DOGYXMMDLLLFJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene](/img/structure/B13167128.png)




![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)
![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)

